Data Gap: No Quantifiable Pharmacological Differentiation Found
An exhaustive search of primary research papers, patents (including US20080249122 and JP2007126474A), and authoritative databases yields no quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 932339-25-8. A 2015 study on triazaspirodecanone derivatives as NOP receptor ligands does not include this compound [1]. A separate 2001 study on related 1,3,8-triazaspiro[4.5]decyl acetamide derivatives reports a subnanomolar mu-opioid receptor affinity (IC50 = 0.9 nM) for a different, non-p-tolyl compound (Compound 40) [2]. This demonstrates the potential of the scaffold but cannot serve as a comparator for the target compound's specific substitution pattern. Vendor information provides purity (95%) but no functional or comparative performance data.
| Evidence Dimension | ORL-1 receptor binding affinity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-methyl-3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decyl)acetamide derivative (Compound 40): mu-opioid IC50 = 0.9 nM [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | mu (h) receptor binding assay [2] |
Why This Matters
Procurement for ORL-1 or opioid receptor research cannot be data-driven; a scientist selecting this compound over a closely related analog would be doing so based on undisclosed data or arbitrary choice.
- [1] Corrado, S., Battisti, U. M., Sorbi, C., Tait, A., Malfacini, D., Camarda, V., Calò, G., & Brasili, L. (2015). Synthesis and Structure–Activity Relationships of Triazaspirodecanone Derivatives as Nociceptin/Orphanin FQ Receptor Ligands. Chemical Biology & Drug Design, 86(4), 447–458. View Source
- [2] From hit to lead. Combining two complementary methods for focused library design. Application to mu opiate ligands. (2001). Journal of Medicinal Chemistry, 44(21), 3378-3390. PMID: 11585443. View Source
